(2-Bromo-4-fluoro-5-methylphenyl)boronic acid (2-Bromo-4-fluoro-5-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18788050
InChI: InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3
SMILES:
Molecular Formula: C7H7BBrFO2
Molecular Weight: 232.84 g/mol

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid

CAS No.:

Cat. No.: VC18788050

Molecular Formula: C7H7BBrFO2

Molecular Weight: 232.84 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid -

Specification

Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
IUPAC Name (2-bromo-4-fluoro-5-methylphenyl)boronic acid
Standard InChI InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3
Standard InChI Key ANHGXSYNBILVJJ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C=C1Br)F)C)(O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine (Br), fluorine (F), and a methyl group (CH3_3), with a boronic acid (-B(OH)2_2) functional group. The IUPAC name, (2-bromo-4-fluoro-5-methylphenyl)boronic acid, indicates the positions of substituents relative to the boronic acid group at position 1. Key structural features include:

  • Bromine at position 2: Introduces steric bulk and electron-withdrawing effects.

  • Fluorine at position 4: Enhances electrophilicity via inductive effects.

  • Methyl group at position 5: Provides steric stabilization without significantly altering electronic properties .

The molecular weight is calculated as 232.84 g/mol, consistent with the formula C7H7BBrFO2\text{C}_7\text{H}_7\text{BBrFO}_2 .

Spectroscopic and Computational Data

  • SMILES Notation: B(C1=C(C=C(C(=C1Br)F)C)F)(O)O .

  • InChI Key: HTOASIJHHJJWRV-UHFFFAOYSA-N .

  • 3D Conformation: Conformer generation is restricted due to unsupported elements in MMFF94s force field calculations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves palladium-catalyzed borylation of a pre-functionalized aryl halide. For example:

  • Starting Material: 2-Bromo-4-fluoro-5-methylbromobenzene.

  • Borylation: Reaction with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 catalyst and potassium acetate (KOAc\text{KOAc}) in tetrahydrofuran (THF) at 80°C.

  • Workup: Acidic hydrolysis of the boronic ester intermediate yields the boronic acid.

Reaction Conditions:

ParameterValue
CatalystPd(dppf)Cl2_2
SolventTHF
Temperature80°C
Yield60–75% (typical)

Industrial Scalability

Industrial production optimizes for cost and environmental impact:

  • Continuous Flow Reactors: Improve heat transfer and reduce reaction time.

  • Catalyst Recycling: Palladium recovery systems minimize waste.

  • Purity Standards: Recrystallization from ethanol/water mixtures achieves >98% purity.

Physicochemical Properties

Stability and Reactivity

  • Air Sensitivity: The boronic acid group undergoes slow oxidation in air, necessitating storage under inert atmospheres.

  • Solubility:

    SolventSolubility (mg/mL)
    THF25.4
    Ethanol12.1
    Water<0.1
  • Thermal Decomposition: Onset at 180°C, with exothermic decomposition releasing H2\text{H}_2 and BF3\text{BF}_3.

Comparative Analysis with Analogues

CompoundSubstituentsReactivity in Suzuki Coupling
4-Fluorophenylboronic acidF at paraModerate
2-Bromo-4-fluoro-5-methylphenylBr, F, CH3_3High
2,4-Dibromophenylboronic acidBr at ortho/paraLow

The methyl group at position 5 mitigates steric hindrance from bromine, enhancing coupling efficiency.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction couples the boronic acid with aryl halides to form biaryl structures, pivotal in pharmaceutical synthesis. For example:

  • Anticancer Agent Synthesis: Coupling with 5-chloro-2-aminopyrimidine yields inhibitors of kinase enzymes.

  • Reaction Optimization:

    BaseCatalystYield (%)
    K2_2CO3_3Pd(PPh3_3)4_482
    NaHCO3_3Pd(OAc)2_268

Protodeboronation Studies

Protodeboronation (B–C bond cleavage) is a competing reaction in aqueous media. Kinetic studies reveal:
Rate=k[Acid][H2O]\text{Rate} = k[\text{Acid}][\text{H}_2\text{O}]
where electron-withdrawing groups (e.g., F) accelerate the process.

Future Directions and Challenges

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral biaryls remains a challenge. Recent advances in chiral palladium catalysts show promise.

Drug Delivery Systems

Boronic acid-functionalized nanoparticles for targeted cancer therapy are under investigation, leveraging pH-dependent binding to sialic acid residues.

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